molecular formula C13H16Cl2N2 B13608032 1-[3-(4-Methylphenyl)pyridin-2-yl]methanaminedihydrochloride

1-[3-(4-Methylphenyl)pyridin-2-yl]methanaminedihydrochloride

Cat. No.: B13608032
M. Wt: 271.18 g/mol
InChI Key: QYJWUPRKOCCGGU-UHFFFAOYSA-N
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Description

1-[3-(4-Methylphenyl)pyridin-2-yl]methanaminedihydrochloride is a dihydrochloride salt of a pyridine derivative featuring a 4-methylphenyl substituent at the 3-position of the pyridine ring and a methanamine group at the 2-position. Its molecular formula is C₁₃H₁₆Cl₂N₂, with an average molecular weight of 283.19 g/mol. The compound’s structure combines aromatic and amine functionalities, making it relevant in pharmaceutical and materials science research, particularly as a precursor for bioactive molecules or ligands in coordination chemistry. The dihydrochloride form enhances its solubility and stability for experimental applications.

Properties

Molecular Formula

C13H16Cl2N2

Molecular Weight

271.18 g/mol

IUPAC Name

[3-(4-methylphenyl)pyridin-2-yl]methanamine;dihydrochloride

InChI

InChI=1S/C13H14N2.2ClH/c1-10-4-6-11(7-5-10)12-3-2-8-15-13(12)9-14;;/h2-8H,9,14H2,1H3;2*1H

InChI Key

QYJWUPRKOCCGGU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N=CC=C2)CN.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-Methylphenyl)pyridin-2-yl]methanaminedihydrochloride typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.

    Substitution with 4-Methylphenyl Group: The 4-methylphenyl group is introduced via electrophilic aromatic substitution.

    Attachment of Methanamine Moiety: The methanamine group is attached through nucleophilic substitution reactions.

    Formation of Dihydrochloride Salt: The final compound is converted to its dihydrochloride form by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(4-Methylphenyl)pyridin-2-yl]methanaminedihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products:

    Oxidation Products: N-oxides of the pyridine ring.

    Reduction Products: Piperidine derivatives.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-[3-(4-Methylphenyl)pyridin-2-yl]methanaminedihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its interaction with specific molecular targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-(4-Methylphenyl)pyridin-2-yl]methanaminedihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyridine ring and the 4-methylphenyl group play crucial roles in its binding affinity and specificity. The methanamine moiety may also contribute to its overall activity by enhancing its solubility and stability.

Comparison with Similar Compounds

Key Observations:

The pyridin-3-ylphenyl compound () lacks a para-substituent on the phenyl ring, reducing steric hindrance compared to the target molecule .

Core Heterocycle Differences :

  • The pyrimidine-based analog () replaces pyridine with a pyrimidine ring, altering electronic properties and binding affinities due to the additional nitrogen atom .

Salt Forms :

  • All compared compounds are hydrochloride or dihydrochloride salts, improving stability and solubility for industrial or pharmacological use.

Biological Activity

1-[3-(4-Methylphenyl)pyridin-2-yl]methanaminedihydrochloride, also known as (4-methylphenyl)(pyridin-2-yl)methanamine dihydrochloride, is an organic compound with significant biological activity. Its molecular formula is C13H16Cl2N2C_{13}H_{16}Cl_2N_2 and it has a molecular weight of 271.19 g/mol. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology.

PropertyValue
Chemical FormulaC₁₃H₁₆Cl₂N₂
Molecular Weight271.19 g/mol
IUPAC Name(4-methylphenyl)-pyridin-2-ylmethanamine; dihydrochloride
AppearancePowder
Storage TemperatureRoom Temperature (RT)

Biological Activity

The biological activity of 1-[3-(4-Methylphenyl)pyridin-2-yl]methanaminedihydrochloride is primarily linked to its interaction with various biological targets, making it a candidate for therapeutic applications. Research indicates that this compound exhibits properties that could be beneficial in treating various conditions.

Pharmacological Studies

  • Antidepressant Activity : Preliminary studies suggest that derivatives of pyridine compounds can exhibit antidepressant-like effects in animal models. The potential for 1-[3-(4-Methylphenyl)pyridin-2-yl]methanaminedihydrochloride to influence mood disorders is currently under investigation.
  • Anti-inflammatory Properties : Some research indicates that similar compounds can demonstrate anti-inflammatory effects, which may be relevant for conditions such as arthritis or other inflammatory diseases.
  • Neuroprotective Effects : There is emerging evidence that compounds with similar structures may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.

Case Studies

Case studies involving the application of 1-[3-(4-Methylphenyl)pyridin-2-yl]methanaminedihydrochloride are sparse; however, the following examples illustrate its potential impact:

  • Case Study on Mood Disorders : A study examining the effects of pyridine derivatives on depression found that certain compounds improved behavioral outcomes in rodent models, suggesting a pathway for further exploration with this specific compound.
  • Inflammatory Response : In vitro studies demonstrated that related compounds reduced cytokine production in macrophages, indicating a potential role in modulating immune responses.

Research Findings

Recent findings highlight the need for further research into the pharmacodynamics and pharmacokinetics of this compound:

  • Toxicity Assessments : According to ECHA reports, substances similar to this compound may exhibit toxicity to aquatic life and have implications for human health if not handled properly .
  • Safety Data : Comprehensive safety data is currently limited, necessitating further investigation into the safety profile of 1-[3-(4-Methylphenyl)pyridin-2-yl]methanaminedihydrochloride.

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